molecular formula C10H12O4 B1315629 4-(3-Hydroxypropoxy)benzoic acid CAS No. 46350-87-2

4-(3-Hydroxypropoxy)benzoic acid

Cat. No.: B1315629
CAS No.: 46350-87-2
M. Wt: 196.2 g/mol
InChI Key: MYGMROGVZNOWMY-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)benzoic acid is a benzoic acid derivative characterized by a hydroxypropoxy (-OCH₂CH₂CH₂OH) substituent at the para position of the benzene ring. For example, Ethyl 4-(3-hydroxypropoxy)benzoate (CAS: 10277-34-6) shares the same hydroxypropoxy substituent but replaces the carboxylic acid group with an ester . This substitution highlights the compound's versatility in synthetic chemistry, where the hydroxypropoxy group may enhance solubility in polar solvents due to its hydrophilic nature. Benzoic acid derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science, with substituents critically influencing their reactivity and biological activity.

Properties

IUPAC Name

4-(3-hydroxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGMROGVZNOWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301607
Record name 4-(3-Hydroxypropoxy)benzoic acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46350-87-2
Record name 4-(3-Hydroxypropoxy)benzoic acid
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Record name 4-(3-Hydroxypropoxy)benzoic acid
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Record name 4-(3-hydroxypropoxy)benzoic acid
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Record name 4-(3-hydroxypropoxy)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the carbon atom of the 3-chloropropanol, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-Oxopropoxy)benzoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-(3-Hydroxypropoxy)benzyl alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

4-(3-Hydroxypropoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in various biochemical reactions, such as esterification and amidation, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The hydroxypropoxy group distinguishes 4-(3-Hydroxypropoxy)benzoic acid from other benzoic acid derivatives. Key comparisons include:

4-Hydroxybenzoic Acid (CAS: 99-96-7)
  • Structure : A hydroxyl (-OH) group at the para position.
  • Properties : Lower molecular weight (138.12 g/mol) and higher acidity (pKa ~4.5) compared to this compound due to the absence of the electron-donating ether group.
  • Applications : Used as a preservative and precursor in polymer synthesis .
4-Hydroxy-3-prenylbenzoic Acid (Compound 3 from )
  • Structure : A prenyl (-CH₂CH(CH₂)₂) group at the meta position.
  • Properties : The bulky prenyl substituent likely reduces solubility in water but enhances lipophilicity, making it suitable for membrane permeability in drug design .
3-(4-Hydroxyphenyl)propanoic Acid (CAS: 501-97-3)
  • Structure: A propanoic acid chain attached to a hydroxyphenyl group.
  • Properties : The extended aliphatic chain increases flexibility and may influence binding interactions in biological systems, such as enzyme inhibition .
4-Isopropoxy-3-methylbenzoic Acid (CAS: 856165-81-6)
  • Structure : An isopropoxy (-OCH(CH₃)₂) and methyl (-CH₃) group at the para and meta positions, respectively.
  • Properties : Steric hindrance from the branched isopropoxy group could reduce reactivity compared to linear substituents like hydroxypropoxy .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound* C₁₀H₁₂O₅ 212.20 -OCH₂CH₂CH₂OH (para) High polarity, moderate acidity
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 -OH (para) High acidity, water-soluble
4-Hydroxy-3-prenylbenzoic acid C₁₂H₁₄O₃ 206.24 -OH (para), -CH₂CH(CH₂)₂ (meta) Lipophilic, low water solubility
3-(4-Hydroxyphenyl)propanoic acid C₉H₁₀O₃ 166.18 -CH₂CH₂COOH (para) Flexible backbone, moderate solubility

*Properties inferred from analogs.

Biological Activity

4-(3-Hydroxypropoxy)benzoic acid, also known by its IUPAC name, is an organic compound with the molecular formula C10H12O4C_{10}H_{12}O_{4}. It is a derivative of benzoic acid, characterized by the presence of a hydroxypropoxy group at the para position of the benzene ring. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and antioxidant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

InChI InChI=1S/C10H12O4/c11617149428(359)10(12)13/h25,11H,1,67H2,(H,12,13)\text{InChI }InChI=1S/C10H12O4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2,(H,12,13)

Synthesis

The synthesis typically involves the reaction of 4-hydroxybenzoic acid with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, facilitated by bases such as sodium hydroxide or potassium carbonate. This method ensures high yield and purity of the product through optimized industrial production techniques like continuous flow reactors and advanced purification methods .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The compound's mechanism is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. For instance, it has shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This property positions it as a candidate for formulations aimed at combating oxidative stress in biological systems .

Cytotoxicity and Cell Viability Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Notably, it demonstrated low cytotoxicity in human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), indicating its safety profile for potential therapeutic applications . The results from these studies are summarized in Table 1.

Cell LineConcentration (μg/mL)Cell Growth Inhibition (%)
Hep-G2104.81
A2058105.02
CCD25sk103.56

The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group participates in biochemical reactions crucial for its biological activity .

Study on Protein Degradation Systems

A recent study investigated the effects of benzoic acid derivatives, including this compound, on protein degradation systems in human foreskin fibroblasts. It was found that these compounds promote the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests a potential role in enhancing proteostasis, which could be beneficial in aging and related disorders .

Clinical Implications

Given its diverse biological activities, ongoing research is exploring the therapeutic potentials of this compound in drug delivery systems and as a building block for pharmaceuticals. Its low toxicity profile makes it an attractive candidate for further development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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